molecular formula C15H23NO2 B5187578 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine

4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine

Cat. No. B5187578
M. Wt: 249.35 g/mol
InChI Key: PXRYQGYLYYWQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine, also known as MMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMDB belongs to the class of morpholine derivatives and has been found to exhibit unique biological properties, which make it an attractive molecule for scientific investigations.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to bind to the active site of these enzymes and proteins, thereby preventing their activity.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments. It is relatively easy to synthesize, and its biological properties make it a promising molecule for scientific investigations. However, there are also some limitations to its use in laboratory experiments. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is a relatively new compound, and more research is needed to fully understand its mechanism of action and its potential applications.

Future Directions

There are several future directions for research on 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine. One potential area of investigation is the development of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the neuroprotective effects of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential applications in various research fields.

Synthesis Methods

The synthesis of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine involves the reaction of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylphenol with morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine as the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biological activities, which make it a promising molecule for scientific investigations. It has been shown to possess antifungal, antibacterial, and anticancer properties. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

4-[(4-methoxy-3-methylphenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-7-14(5-6-15(11)17-4)10-16-8-12(2)18-13(3)9-16/h5-7,12-13H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRYQGYLYYWQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-methylbenzyl)-2,6-dimethylmorpholine

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